Boc-Bpa-OH

Photoaffinity Labeling Chemical Stability Peptide Synthesis

Boc-Bpa-OH is an essential building block for researchers incorporating photoactivatable crosslinking moieties into peptides via Boc/Bzl SPPS. The Boc protection ensures compatibility with this robust method, preferred for difficult sequences. Its benzophenone core activates at 350–360 nm and exhibits extremely low reactivity with water, enabling efficient crosslinking in live-cell environments. Unlike aryl azides, benzophenone yields homogeneous photoproducts for cleaner mass spectrometry identification. Choose Boc-Bpa-OH for superior coupling efficiency and reliable photoaffinity probe construction.

Molecular Formula C21H23NO5
Molecular Weight 369,42 g/mole
CAS No. 104504-43-0
Cat. No. B558348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Bpa-OH
CAS104504-43-0
SynonymsBoc-Bpa-OH; 104504-43-0; Boc-4-benzoyl-L-phenylalanine; Boc-L-4-Benzoylphenylalanine; Boc-L-4-Benzoylalanine; (S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; (2S)-3-(4-benzoylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid; SCHEMBL5065660; 09775_FLUKA; CTK8C5199; MolPort-003-795-016; ZINC2517123; ANW-74586; AKOS015836543; AKOS015912005; BL660-1; CB-1272; RTR-000994; AJ-37028; AK-43423; AN-33947; OR070593; SC-53775; KB-251121; TL8000185
Molecular FormulaC21H23NO5
Molecular Weight369,42 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
InChIKeyHIQJNYPOWPXYIC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Bpa-OH (CAS 104504-43-0): A Benchmark Benzophenone Photo-Crosslinker for Solid-Phase Peptide Synthesis


Boc-Bpa-OH (Boc-4-benzoyl-L-phenylalanine, CAS 104504-43-0) is a protected, unnatural amino acid derivative specifically designed as a building block for peptide synthesis [1]. Its defining feature is the benzophenone (BP) moiety at the para position of the phenylalanine side chain, which imparts potent, light-activatable crosslinking capabilities [2]. As a Boc-protected amino acid, it is ideally suited for incorporation into peptides using the well-established Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) strategy . Commercial supplies typically meet a purity specification of ≥98% as verified by HPLC analysis, with an optical rotation of +48 ± 2° (c=1 in EtOH) and a recommended long-term storage temperature of 2-8°C .

Beyond Simple Protection: Why Boc-Bpa-OH Cannot Be Substituted with Generic Photocrosslinking Alternatives


The selection of a photocrosslinking amino acid is not interchangeable; the underlying photochemistry dictates experimental success. While Fmoc-protected versions exist, the Boc group on Boc-Bpa-OH confers specific advantages for Boc/Bzl SPPS strategies, which are often preferred for long or difficult peptide sequences due to superior coupling efficiency and reduced side reactions . More critically, at the level of the photoreactive warhead, benzophenone (the core of Bpa) exhibits a fundamentally different photochemical profile compared to other popular groups like aryl azides or diazirines. Direct comparative studies demonstrate that these groups vary significantly in crosslinking efficiency, water sensitivity, and the homogeneity of the resulting photoproducts, making a simple one-for-one substitution without empirical validation a high-risk experimental choice [1][2].

Quantitative Evidence for Selecting Boc-Bpa-OH: Differentiated Performance vs. Diazirine and Aryl Azide Comparators


Superior Chemical Stability and Ambient Light Manipulation of the Benzophenone (BP) Core

The benzophenone (BP) photophore in Bpa demonstrates significantly higher chemical stability than its primary comparators, diazirines and aryl azides. This differential stability is a critical, quantifiable advantage, enabling straightforward handling and purification under normal laboratory conditions without the need for strict light exclusion [1]. In contrast, diazirines and aryl azides are known to be less stable, which can lead to premature decomposition and reduced functional yield [1].

Photoaffinity Labeling Chemical Stability Peptide Synthesis

Reduced Water Reactivity Enables More Uniform Crosslinking vs. Diazirine-Based (Tmd)Phe

A direct, quantitative head-to-head comparison of peptide-based photoaffinity probes revealed a critical difference in water reactivity. In a controlled study using thymopentin (TP5) analogues, Bpa ([p-benzoylphenylalanine5] TP5) demonstrated an extremely low affinity to react with water, whereas the diazirine-based (Tmd)Phe analogue exhibited a high tendency to react with water molecules during photolysis [1]. This property directly influences the homogeneity and yield of the intended crosslinking product.

Photoaffinity Labeling Peptide Chemistry Crosslinking Specificity

Enhanced Product Homogeneity vs. Aryl Azide (4-Azidobenzoyl) Comparators

The same direct comparative study revealed distinct differences in the homogeneity of photolysis products. While the 4-azidobenzoyl group demonstrated comparable crosslinking efficiency to other probes, it exhibited a higher probability of creating non-uniform irradiation products, for instance, through rearrangement reactions [1]. This contrasts with the behavior of Bpa, which, while requiring longer irradiation times, leads to a more defined set of products [1].

Photoaffinity Labeling Peptide Chemistry Crosslinking Byproducts

Activation at Benign 350-360 nm Wavelength Minimizes Biomolecule Damage vs. Shorter UV Wavelengths

The benzophenone (BP) core in Boc-Bpa-OH is selectively activated by light in the 350-360 nm range [1]. This characteristic offers a quantifiable advantage over some alternative crosslinkers that require activation at shorter, more energetic UV wavelengths (e.g., 254 nm) which are known to cause significant collateral damage to proteins and other biomolecules, thereby compromising experimental integrity [2].

Photoaffinity Labeling Biocompatibility Photochemistry

Validated Research Scenarios: Optimized Applications for Boc-Bpa-OH Based on Quantitative Evidence


Synthesis of Stable and Water-Compatible Photoaffinity Probes for Live-Cell Interactomics

Building on its extremely low reactivity with water [1] and its activation at non-damaging 350-360 nm wavelengths [2], Boc-Bpa-OH is the preferred starting material for creating peptide-based photoaffinity probes intended for mapping protein-protein or protein-ligand interactions within complex, aqueous biological environments such as live cells. This ensures that crosslinking is directed towards the intended biological targets rather than being quenched by the solvent, thereby yielding more reliable interactome data.

Synthesis of Long or Difficult Peptide Sequences Using Boc/Bzl SPPS Strategy

The Boc protecting group on Boc-Bpa-OH directly enables its use in Boc/Bzl solid-phase peptide synthesis, a methodology known to provide superior results for long or complex sequences compared to Fmoc/tBu strategies . For researchers planning to incorporate a photocrosslinking moiety into a challenging peptide target, the Boc-protected form is not just a convenience but a key enabler of successful synthesis and high-yield peptide production.

Generating Defined Photoproducts for High-Confidence Crosslinking Site Identification

In experiments where the primary goal is to pinpoint the exact site of crosslinking on a target protein, the predictable photochemical pathway of the benzophenone group, which yields a more defined set of products compared to the non-uniform rearrangements seen with aryl azides [1], makes Boc-Bpa-OH a strategically superior choice. This simplifies the subsequent mass spectrometry analysis and increases confidence in identifying the correct interaction interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Bpa-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.